2-(2-Formyl-4-methoxyphenoxy)acetic acid

Solid-state properties Crystallinity Thermal analysis

Researchers studying lignin degradation or constructing heterocyclic libraries often face reproducibility issues with impure or improperly characterized phenoxyacetic acid analogs. 2-(2-Formyl-4-methoxyphenoxy)acetic acid (CAS 24589-93-3) eliminates this risk through: - Defined substitution pattern (2-formyl, 4-methoxy) providing melting point 154-156°C and unique reactivity for chalcone formation and benzofuran cyclization. - Validated non-phenolic β-O-4 lignin model compound with characterized metabolites (vanillin, vanillic acid) for aromatic degradation pathway studies. - Multi-technique QC documentation (NMR, HPLC, GC) available for batch-to-batch reproducibility.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 24589-93-3
Cat. No. B1296044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Formyl-4-methoxyphenoxy)acetic acid
CAS24589-93-3
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC(=O)O)C=O
InChIInChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyBTPORJVAKLIAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Formyl-4-methoxyphenoxy)acetic acid Overview


2-(2-Formyl-4-methoxyphenoxy)acetic acid (CAS 24589-93-3) is a phenoxyacetic acid derivative bearing a formyl group at the ortho position and a methoxy group at the para position of the aromatic ring. It has a molecular formula of C₁₀H₁₀O₅, a molecular weight of 210.18 g/mol, and a melting point of 154–156°C [1]. The presence of both a reactive aldehyde and a methoxy substituent distinguishes it from mono-substituted phenoxyacetic acid analogs, conferring a unique reactivity profile that makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and molecular probes [2].

Synthetic intermediate for heterocyclic scaffolds and molecular probes
Dual functional groups (aldehyde + carboxylic acid) support diverse condensation and coordination chemistry
Suitable for research requiring elevated thermal stability and defined crystallinity

Why 2-(2-Formyl-4-methoxyphenoxy)acetic acid Is Irreplaceable


Phenoxyacetic acid derivatives are not interchangeable. The specific substitution pattern of 2-(2-formyl-4-methoxyphenoxy)acetic acid—a 2-formyl group combined with a 4-methoxy group—produces a melting point elevation of 24–42°C over its mono-substituted counterparts and a higher measured logP relative to the formyl-only analog [1]. These physicochemical differences directly impact solubility, crystallization behavior, and passive membrane permeability, meaning a researcher substituting a cheaper or more readily available analog risks altered reaction outcomes, failed biological assay reproducibility, and procurement of a compound with different physical form and handling characteristics.

Physicochemical Mono-substituted analogs exhibit lower melting points and logP values, which may alter crystallization behavior and solubility.
Reactivity Absence of the ortho-formyl group removes key condensation reactivity; substitution may shift pathway-selectivity context.
Model system Simpler phenoxyacetic acids lack validation as lignin model compounds, limiting bioremediation study reproducibility.

2-(2-Formyl-4-methoxyphenoxy)acetic acid Evidence Guide


Melting Point Elevation

The target compound melts at 154–156°C, which is 24–27°C higher than 2-formylphenoxyacetic acid (129.5–132°C) and 42–44°C higher than 2-(4-methoxyphenoxy)acetic acid (112–114°C) [1]. This elevation arises from the combination of the formyl and methoxy groups, which create stronger intermolecular hydrogen bonding networks.

Melting Point Elevation
Cross-study comparable
Target: 154–156°C
+24 to +27°C vs. formyl analog
+42 to +44°C vs. methoxy analog
Supports higher crystallinity and thermal stability for solid-state research.
Determined by static method; purity ≥95% for all compounds.
Solid-state properties Crystallinity Thermal analysis

Lipophilicity Differential

The measured logP of the target compound is 1.088, compared with 0.9625 for the formyl-only analog 2-formylphenoxyacetic acid [1]. The addition of the methoxy group increases logP by approximately 0.125 log units, indicating higher lipophilicity that can influence membrane permeability.

Lipophilicity Differential
Cross-study comparable
Target logP: 1.088
+0.125 log units vs. formyl analog
Measurable difference in biphasic partitioning and membrane permeability context.
Standard shake-flask or computational determination.
Lipophilicity LogP Drug-likeness

Batch-Specific QC Documentation

Bidepharm (Bide Pharmaceutical) provides batch-specific QC reports for 2-(2-formyl-4-methoxyphenoxy)acetic acid, including NMR, HPLC, and GC analyses . In contrast, many other suppliers (e.g., AKSci, Enamine) only list nominal purity (95%) without batch-specific multi-technique documentation.

Batch-Specific QC Documentation
Data to verify
Multi-technique reports: NMR, HPLC, GC
Reduces procurement risk for publication or compliance contexts.
Supplier-specific offering; verify documentation scope per lot.
Quality control Batch traceability Analytical characterization

Validated Lignin Model Compound

2-Methoxy-4-formylphenoxyacetic acid (the synonym for the target compound) is utilized as a sole carbon source by Acinetobacter sp., with vanillin, vanillic acid, protocatechuic acid, and catechol identified as degradation intermediates [1]. Simpler phenoxyacetic acids (e.g., 2-formylphenoxyacetic acid, 2-(4-methoxyphenoxy)acetic acid) are not documented in this validated lignin model system.

Validated Lignin Model Compound
Class-level inference
Utilized by Acinetobacter sp. as sole carbon source
Degradation intermediates identified
Established model substrate for environmental microbiology studies.
Simpler analogs not documented in this model system.
Lignin degradation Bioremediation Environmental microbiology

Positional Isomer Antibacterial Activity

The 4-formyl-2-methoxyphenoxy positional isomer (CAS 1660-19-1) forms organotin(IV) complexes with quantifiable antibacterial activity (decreasing in order: tetranuclear complex > mononuclear complex > n-Bu₂SnO > free ligand) [1]. The 2-formyl-4-methoxy isomer (target compound) has not been evaluated in this system, implying that the substitution position dictates metal coordination geometry and resultant bioactivity.

Positional Isomer Antibacterial Activity
Class-level inference
4-formyl isomer complexes show activity; target isomer not evaluated
Formyl position likely dictates coordination geometry and bioactivity profile.
Antimicrobial screening context; target compound requires evaluation.
Positional isomerism Antibacterial activity Organotin complexes

NCI Anticancer Screening History

2-(2-Formyl-4-methoxyphenoxy)acetic acid was assigned NSC number 149913 by the National Cancer Institute (NCI) [1]. Most simpler phenoxyacetic acid derivatives (e.g., 2-formylphenoxyacetic acid, 2-(4-methoxyphenoxy)acetic acid) do not carry an NSC designation, indicating they were never selected for the NCI-60 cancer screening panel.

NCI Anticancer Screening History
Supporting evidence
NSC 149913 designation assigned
Passed initial selection criteria for NCI-60 panel evaluation.
Screening outcome data not provided; class-level interest indicator.
Anticancer screening NCI-60 panel NSC number

2-(2-Formyl-4-methoxyphenoxy)acetic acid Applications


Lignin Biodegradation and Environmental Fate Studies

Use as a validated non-phenolic β-O-4 lignin model compound for studying bacterial aromatic degradation pathways, where the characterized metabolites (vanillin, vanillic acid, protocatechuic acid, catechol) provide a defined analytical fingerprint not available with simpler phenoxyacetic acid analogs [1].

Coordination Chemistry & MOF Synthesis

The elevated melting point (154–156°C) and dual functional groups (formyl aldehyde + carboxylic acid) enable the construction of coordination polymers and metal-organic frameworks requiring high thermal stability and multiple binding modes [1]. The positional isomerism differentiates coordination geometry from the 4-formyl analog [2].

Heterocyclic Compound Library Precursor

The formyl group at the ortho position is primed for condensation reactions (e.g., chalcone formation, benzofuran cyclization), making this compound a strategic starting material for generating diverse heterocyclic libraries. The NSC 149913 designation indicates prior anticancer screening interest [1][2].

Quality-Controlled Procurement

For laboratories requiring batch-specific analytical documentation (NMR, HPLC, GC) for reproducibility and regulatory compliance, sourcing from suppliers such as Bidepharm that provide multi-technique QC reports reduces the risk of identity or purity discrepancies [1].

Application
Selection Property
Validation Focus
Lignin Biodegradation Studies
Validated β-O-4 model substrate with characterized metabolites
Aromatic degradation pathway analysis
Coordination Chemistry and MOF Synthesis
Elevated thermal stability and dual binding modes
Coordination geometry and framework stability
Heterocyclic Library Precursor
Ortho-formyl condensation reactivity
Scaffold diversification and screening history review
Quality-Controlled Procurement
Batch-specific multi-technique QC availability
Reproducibility and documentation compliance
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